molecular formula C21H25N3O3S2 B2356005 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide CAS No. 1421499-61-7

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Cat. No. B2356005
CAS RN: 1421499-61-7
M. Wt: 431.57
InChI Key: BOLLGGZMRODSPU-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H3-Receptor Histamine Antagonism

A study explored the synthesis and evaluation of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists. This research is crucial in understanding the potential of these compounds in modulating histamine levels, with implications for drug development targeting histamine-related diseases (Ganellin et al., 1996).

Carbonic Anhydrase Inhibition

A series of arenesulfonyl-2-imidazolidinones were investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in pH regulation. This research highlights the compound's potential in therapeutic applications related to pH imbalances in human physiology (Abdel-Aziz et al., 2015).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were examined for their antioxidant activity. Such studies contribute to the development of compounds with potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Glutaminase Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases efforts to find more potent and soluble compounds for cancer therapy. This highlights the compound's potential role in inhibiting a key enzyme involved in cancer cell proliferation (Shukla et al., 2012).

Antimicrobial and Antifungal Agents

A study on imidazole derivatives targeting the dihydropteroate synthase enzyme evaluated these compounds' antimicrobial and antifungal activities. Such research is critical in addressing drug resistance in pathogenic microorganisms, offering insights into new therapeutic agents (Daraji et al., 2021).

properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-15(2)29(26,27)17-8-6-16(7-9-17)13-21(25)22-11-10-20-23-18(14-24(20)3)19-5-4-12-28-19/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLGGZMRODSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCC2=NC(=CN2C)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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